Gallium silver disulphide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gallium silver disulphide (GaAgS2) is a ternary chalcogenide semiconductor material that has gained significant attention in scientific research due to its unique properties. It has a layered structure similar to molybdenum disulphide, with gallium and silver atoms occupying the interstitial sites between the sulfur layers.

Aplicaciones Científicas De Investigación

Gallium silver disulphide has been extensively studied for its potential applications in optoelectronic devices, such as solar cells, photodetectors, and light-emitting diodes. Its unique bandgap energy, which falls in the visible range, makes it a promising candidate for these applications. Gallium silver disulphide has also been investigated for its potential use in photocatalysis, where it can be used to degrade organic pollutants in wastewater.

Mecanismo De Acción

The mechanism of action of Gallium silver disulphide in optoelectronic devices is based on its ability to absorb light and generate electron-hole pairs. These electron-hole pairs can then be separated and used to generate a current or emit light. In photocatalysis, Gallium silver disulphide acts as a catalyst to accelerate the degradation of organic pollutants under visible light irradiation.

Efectos Bioquímicos Y Fisiológicos

There is limited research on the biochemical and physiological effects of Gallium silver disulphide. However, some studies have reported that Gallium silver disulphide nanoparticles can induce cytotoxicity in certain cell lines, suggesting that caution should be exercised when handling these materials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Gallium silver disulphide is its unique bandgap energy, which falls in the visible range, making it a promising candidate for optoelectronic applications. Additionally, Gallium silver disulphide has a high absorption coefficient, which means that it can efficiently absorb light. However, one of the main limitations of Gallium silver disulphide is its synthesis method, which can be challenging and time-consuming.

Direcciones Futuras

There are several future directions for Gallium silver disulphide research. One potential area of research is the development of Gallium silver disulphide-based photocatalysts for the degradation of organic pollutants in wastewater. Another potential area of research is the use of Gallium silver disulphide in perovskite solar cells, where it could potentially replace some of the more expensive materials currently used. Additionally, the development of new synthesis methods for Gallium silver disulphide could help to overcome some of the current limitations of this material.

Métodos De Síntesis

The most common method for synthesizing Gallium silver disulphide is the chemical vapor transport (CVT) method. In this method, a mixture of gallium, silver, and sulfur powders is heated in a vacuum-sealed quartz ampoule at a high temperature of around 900°C. The vaporized Gallium silver disulphide is then transported to a cooler region of the ampoule, where it condenses to form crystals.

Propiedades

Número CAS |

12249-54-6 |

|---|---|

Nombre del producto |

Gallium silver disulphide |

Fórmula molecular |

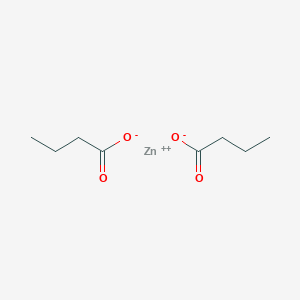

AgGaS2 |

Peso molecular |

241.73 g/mol |

Nombre IUPAC |

gallium;silver;disulfide |

InChI |

InChI=1S/Ag.Ga.2S/q+1;+3;2*-2 |

Clave InChI |

OWVAANUFZBFUKX-UHFFFAOYSA-N |

SMILES |

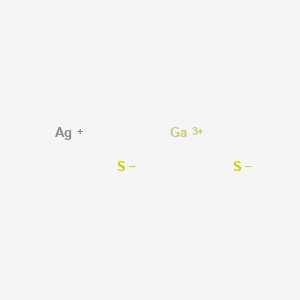

[S-2].[S-2].[Ga+3].[Ag+] |

SMILES canónico |

[S-2].[S-2].[Ga+3].[Ag+] |

Otros números CAS |

12249-54-6 |

Sinónimos |

gallium silver disulphide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)